N-benzylphenylalanine methyl ester
Overview
Description
N-benzylphenylalanine methyl ester is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Peptide Research
N-benzylphenylalanine methyl ester plays a significant role in the synthesis of peptides. It is utilized in unconventional methods of peptide synthesis, such as the Ugi four-component condensation method. This process is useful for generating peptides containing C-terminal α-benzylphenylalanine residues, although it faces limitations due to racemization issues during the conversion of L-amino-acid esters into isocyanides (Maia, Ridge, & Rydon, 1973).
Enzymatic Synthesis Studies
The compound is also central in studies exploring the kinetics of enzymatic peptide synthesis in aqueous/organic biphasic systems. For instance, it's used in the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester via thermolysin-catalyzed reactions. These studies help in understanding the influence of various factors like pH and organic solvents on the rate and yield of peptide synthesis (Nakanishi & Matsuno, 1986; Nakanishi et al., 1988; Nakanishi et al., 1990; Nakanishi et al., 1994; Nakanishi et al., 2000).
Chemical Modification and Drug Development
N-benzylphenylalanine methyl ester derivatives are also studied in the context of developing neurokinin antagonists. These substances have potential applications in therapeutic treatments, as demonstrated in studies where chemical modifications of the compound lead to new forms of tripeptide substance P antagonists. Such research is crucial in the development of new drugs with specific therapeutic effects (Hagiwara et al., 1992).
Genetic Code Evolution
Research on N-benzylphenylalanine methyl ester extends to the field of evolutionary biology, particularly in studies exploring the genesis of coded α-amino acids. These studies use the compound to understand the evolutionary mechanisms that led to the selection of specific amino acids in the genetic code (Ranganathan, Ranganathan, & Bamezai, 1984).
Material Science
In material science, this compound is used in polymerization processes. For example, it's involved in the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT, a method significant in the synthesis of polymers with specific properties (Mori, Sutoh, & Endo, 2005).
properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTZTBHOYNXMKJ-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylphenylalanine methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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